molecular formula C18H17NO6 B5664027 2-(2,5-dimethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(2,5-dimethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No. B5664027
M. Wt: 343.3 g/mol
InChI Key: ZFHONHXJSQFLEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely related to the 2C family of psychoactive compounds, which includes substances like 2C-H . These are known as substituted phenethylamines .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as 2C-H have been synthesized from precursors like 2,5-dimethoxybenzaldehyde .

Scientific Research Applications

Psychoactive Phenethylamine Derivatives:

DMPEA belongs to the substituted phenethylamine class, which includes compounds like 2C (2,5-dimethoxyphenethylamines) and NBOMe (N-(2-methoxybenzyl)phenethylamines). These substances exhibit potent psychoactive effects. While DMPEA itself is not extensively studied, understanding its structure and potential interactions with receptors could shed light on its psychoactivity .

Medicinal Chemistry:

In medicinal chemistry, DMPEA derivatives are of interest due to their structural similarity to other phenethylamines. Researchers explore open-chain, flexible alicyclic amine derivatives containing the DMPEA motif. These compounds serve as potential therapeutic targets, and their medicinal chemistry properties are actively investigated .

Neurotoxicity Mechanisms:

Recent in vitro studies have explored the neurotoxicity of DMPEA and related compounds. Researchers evaluated cytotoxic effects in differentiated SH-SY5Y cells and primary rat cortical cultures. The study assessed mitochondrial membrane potential, intracellular ATP, calcium levels, reactive oxygen species production, and total glutathione levels. Notably, NBOMe drugs (related to DMPEA) exhibited higher cytotoxicity than their counterparts .

Gas Chromatography Studies:

DMPEA and its positional isomers (2,3-, 2,5-, 3,5-DMPEA) have been studied using gas chromatography–mass spectrometry (GC–MS) and gas chromatography–infrared detection (GC–IRD). These techniques provide insights into the vapor-phase infrared spectra of DMPEA derivatives, aiding in their identification and characterization .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-22-10-5-7-13(23-2)12(9-10)19-17(20)11-6-8-14(24-3)16(25-4)15(11)18(19)21/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHONHXJSQFLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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